3-(Anthracen-9-YL)pentane-2,4-dione
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Overview
Description
3-(Anthracen-9-YL)pentane-2,4-dione is an organic compound that features an anthracene moiety attached to a pentane-2,4-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-YL)pentane-2,4-dione typically involves the reaction of anthracene with pentane-2,4-dione under specific conditions. One common method involves the use of a tris(pyrazolyl)borate europium(III) complex in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Anthracen-9-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the anthracene moiety or the diketone structure.
Substitution: Substitution reactions can occur at the anthracene ring or the diketone moiety, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a range of functionalized anthracene compounds .
Scientific Research Applications
3-(Anthracen-9-YL)pentane-2,4-dione has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-YL)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, forming complexes with metal ions such as europium(III). These complexes exhibit unique luminescence properties due to electronic transitions between f-orbitals .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: Similar structure but with a pyridine moiety instead of anthracene.
2-(Anthracen-9-yl)-1,3-dithiolane: Contains an anthracene moiety but with a different backbone structure.
Uniqueness
3-(Anthracen-9-YL)pentane-2,4-dione is unique due to its combination of the anthracene moiety with the diketone structure, which imparts distinct luminescent properties and makes it suitable for various applications in luminescent materials and coordination chemistry .
Properties
CAS No. |
111982-85-5 |
---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-anthracen-9-ylpentane-2,4-dione |
InChI |
InChI=1S/C19H16O2/c1-12(20)18(13(2)21)19-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)19/h3-11,18H,1-2H3 |
InChI Key |
ZCIWWMUBLYIGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)C |
Origin of Product |
United States |
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